Unoprostone

描述

尤诺普司酮是一种合成的二十碳烷类化合物,也是一种前列腺素类似物。它主要用于治疗开角型青光眼和眼压升高。该化合物以其通过增加房水流出而降低眼压的能力而闻名。 尤诺普司酮异丙酯,尤诺普司酮的异丙酯,在市场上以雷舒卡的商品名销售 .

作用机制

尤诺普司酮通过增加房水通过小梁网和葡萄膜巩膜途径的流出而发挥其作用。该化合物激活钙激活钾通道(BK 通道)和氯通道(CIC-2),导致小梁网流出增加。 这种机制有助于降低升高的眼压,这对于治疗青光眼和眼压升高至关重要 .

生化分析

Biochemical Properties

Unoprostone interacts with various biomolecules in the body. After ocular application, this compound isopropyl is hydrolyzed by esterases in the cornea to its biologically active metabolite, this compound free acid . This metabolite is then further metabolized to several inactive metabolites with lower molecular weight and increased polarity via ε- or β-oxidation .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. It is believed to reduce elevated intraocular pressure (IOP) by increasing the outflow of aqueous humor . This compound has also been shown to have neuroprotective properties, protecting photoreceptor cells against oxidative stress and light-induced retinal damage .

Molecular Mechanism

The mechanism of action for the IOP-lowering effect of this compound is controversial. Early studies showed that this compound increases aqueous humor outflow through the uveoscleral pathway similar to the 20-carbon prostaglandin analogs, such as latanoprost . More recent evidence, however, shows that it may work, at least in part, through stimulation of Ca2±activated BK and CIC-2 type channels, leading to increased trabecular meshwork outflow .

Temporal Effects in Laboratory Settings

This compound has been shown to begin reducing IOP 30 minutes after ocular instillation . The long-term effects of this compound on cellular function have been observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

While specific dosage effects of this compound in animal models were not found in the search results, it has been shown to slow the decline of retinal function for more than 32 weeks in transgenic rabbits .

Metabolic Pathways

This compound is involved in metabolic pathways related to the regulation of intraocular pressure. After ocular application, this compound isopropyl is hydrolyzed by esterases in the cornea to its biologically active metabolite, this compound free acid . This metabolite is then further metabolized to several inactive metabolites with lower molecular weight and increased polarity via ε- or β-oxidation .

Transport and Distribution

This compound is transported and distributed within cells and tissues. A study has shown that this compound can be detected in the retina, choroid, and plasma of rabbits . The distribution of this compound in these tissues was determined by measuring the M1 metabolites of this compound using liquid chromatography tandem-mass spectrometry .

准备方法

合成路线和反应条件: 尤诺普司酮是通过一系列化学反应从二十二碳六烯酸合成而来。合成路线包括多个步骤,包括酯化、还原和环化反应。 反应条件通常涉及使用有机溶剂、催化剂和控制温度,以确保所需的化学转化 .

工业生产方法: 尤诺普司酮的工业生产涉及使用优化的反应条件进行大规模合成,以最大程度地提高产量和纯度。该过程包括严格的质量控制措施,以确保最终产品的稳定性和安全性。 生产方法旨在经济高效且环保 .

化学反应分析

反应类型: 尤诺普司酮经历各种化学反应,包括氧化、还原和取代反应。 这些反应对于修饰该化合物的结构并增强其药理特性至关重要 .

常见试剂和条件: 在尤诺普司酮的化学反应中使用的常见试剂包括氧化剂,如高锰酸钾,还原剂,如氢化铝锂,以及催化剂,如碳载钯。 反应条件通常涉及特定的温度、压力和 pH 值,以实现预期的结果 .

主要形成的产物: 尤诺普司酮的化学反应形成的主要产物包括其异丙酯(尤诺普司酮异丙酯)和各种羟基化衍生物。 这些产物对于该化合物的治疗应用至关重要 .

科学研究应用

尤诺普司酮具有广泛的科学研究应用,特别是在化学、生物学、医学和工业领域。在化学方面,它被用作研究前列腺素类似物的模型化合物。在生物学方面,它被用于研究眼压调节的机制。在医学方面,尤诺普司酮主要用于治疗开角型青光眼和眼压升高。

相似化合物的比较

尤诺普司酮通常与其他前列腺素类似物进行比较,例如拉坦前列素、比马前列素和曲伏前列素。虽然所有这些化合物都用于降低眼压,但尤诺普司酮的作用机制独特,涉及小梁网和葡萄膜巩膜流出途径。 此外,尤诺普司酮对前列腺素 F2α 受体的亲和力较低,这可能有助于其与其他前列腺素类似物相比具有良好的副作用概况 .

类似化合物列表:- 拉坦前列素

- 比马前列素

- 曲伏前列素

属性

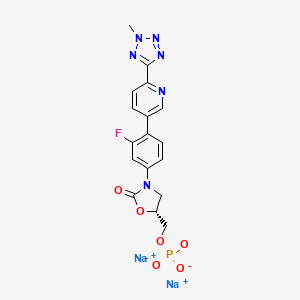

IUPAC Name |

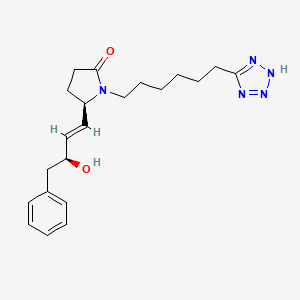

(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-(3-oxodecyl)cyclopentyl]hept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H38O5/c1-2-3-4-5-8-11-17(23)14-15-19-18(20(24)16-21(19)25)12-9-6-7-10-13-22(26)27/h6,9,18-21,24-25H,2-5,7-8,10-16H2,1H3,(H,26,27)/b9-6-/t18-,19-,20+,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVHAZVBUYQMHBC-SNHXEXRGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)CCC1C(CC(C1CC=CCCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC(=O)CC[C@H]1[C@@H](C[C@@H]([C@@H]1C/C=C\CCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H38O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80905120 | |

| Record name | Unoprostone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80905120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Unoprostone is believed to reduce elevated intraocular pressure (IOP), by increasing the outflow of aqueous humor. The mechanism of action for the IOP-lowering effect of unoprostone is controversial. Early studies showed that unoprostone increases aqueous humor outflow through the uveoscleral pathway similar to the 20-carbon prostaglandin analogs, such as latanoprost.8 More recent evidence, however, shows that it may work, at least in part, through stimulation of Ca2+-activated BK and CIC-2 type channels, leading to increased trabecular meshwork outflow. | |

| Record name | Unoprostone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06826 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

120373-36-6 | |

| Record name | Unoprostone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120373-36-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Unoprostone [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120373366 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Unoprostone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06826 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Unoprostone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80905120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Heptenoic acid, 7-((1R,2R,3R,5S)-3,5-dihydroxy-2-(3-oxodecyl)cyclopentyl)-, (5Z)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | UNOPROSTONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6X4F561V3W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Unoprostone isopropyl in lowering intraocular pressure (IOP)?

A1: this compound isopropyl, a synthetic docosanoid, primarily lowers IOP by increasing aqueous outflow through the trabecular meshwork (TM) pathway. [, , ] This is in contrast to prostanoids like latanoprost, which primarily work through the uveoscleral pathway. [, ]

Q2: How does this compound isopropyl interact with the trabecular meshwork to facilitate outflow?

A2: While the precise mechanism is still under investigation, research suggests this compound isopropyl may act by:

- Inhibiting endothelin-1 (ET-1): this compound isopropyl has been shown to inhibit ET-1-induced contractions in both TM and ciliary muscle (CM) strips. [] This is significant because ET-1 is known to increase outflow resistance. []

- Activating BK channels: Studies show that both this compound isopropyl and its primary metabolite (M1) activate large conductance Ca2+-activated K+ (BK) channels in TM cells. [, , ] This activation leads to membrane hyperpolarization, potentially relaxing TM cells and facilitating outflow. []

- Modulating matrix metalloproteinases (MMPs) and their inhibitors (TIMPs): this compound isopropyl has been observed to decrease MMP-2 while increasing TIMP-1, TIMP-3, and TIMP-4 levels in human ciliary body smooth muscle cells. [] This alteration in MMP/TIMP balance may contribute to IOP lowering, although the exact mechanisms require further investigation. []

Q3: Does this compound isopropyl influence uveoscleral outflow?

A3: Although its primary effect is on TM outflow, studies in rabbits suggest this compound isopropyl may also enhance uveoscleral outflow to a lesser degree. []

Q4: Are there any neuroprotective effects associated with this compound isopropyl?

A4: Research suggests potential neuroprotective effects of this compound isopropyl, including:

- Protection against retinal cell death: In vitro studies show that this compound isopropyl and M1 protect retinal cone cells (661W) from oxidative stress- and light-induced cell death. [] This protection was also observed in rat photoreceptors exposed to constant light. []

- Preservation of retinal pigment epithelial (RPE) function: this compound isopropyl and M1 protected against light-induced disruption of phagocytic function in ARPE-19 cells in vitro. []

- Rescue of retinal progenitor cells from apoptosis: Studies using R28 cells (a retinal progenitor cell line) showed that M1 protected these cells from apoptosis induced by serum deprivation. This protection was mediated by the phosphatidylinositol 3-OH kinase (PI3K) and protein kinase G (PKG) pathways. []

Q5: Does this compound isopropyl influence ocular blood flow?

A5: Studies indicate that this compound isopropyl may improve ocular blood flow by:

- Increasing ONH blood velocity: Topical this compound isopropyl has been shown to increase optic nerve head (ONH) blood velocity in both rabbits and humans. [, ]

- Partially antagonizing endothelin-1 (ET-1) vasoconstriction: In the human choroid, this compound isopropyl was found to partially antagonize vasoconstriction induced by ET-1. [] This suggests a potential role for this compound isopropyl in improving choroidal blood flow.

Q6: What is the chemical structure of this compound isopropyl?

A6: this compound isopropyl is a synthetic docosanoid, meaning it has a 22-carbon backbone. Its IUPAC name is (1R,2R,3R,5S)-3,5-dihydroxy-2-[(1E)-3-oxo-1-propenyl]cyclopentyl]hexyl 2-(1-methylethoxy)-2-oxoethanoate. Unfortunately, the provided research papers do not explicitly detail its molecular formula, weight, or spectroscopic data.

Q7: What are the major metabolites of this compound isopropyl?

A8: The primary metabolite of this compound isopropyl is its free acid form, M1 ((1R,2R,3R,5S)-3,5-dihydroxy-2-(3-oxodecyl)cyclopentyl]propionic acid). Another metabolite identified is M2 ((Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-(3-oxodecyl)cyclopentyl]hept-5-enoic acid), an oxidized form of this compound isopropyl. []

Q8: What is the relative concentration of this compound isopropyl metabolites in the eye?

A9: Studies in both monkeys and humans have shown that M1 is the major metabolite found in the aqueous humor after topical this compound isopropyl administration. The concentration of M2 is considerably lower than M1. [] This suggests that M1 likely plays a significant role in the drug's ocular hypotensive effects.

Q9: How is this compound isopropyl metabolized?

A10: While specific metabolic pathways are not detailed in the provided papers, one study demonstrated that freshly prepared serum and aqueous humor could metabolize this compound isopropyl, while frozen stored fetal bovine serum could not. [] This indicates that enzymatic activity within the serum and aqueous humor contributes to this compound isopropyl metabolism.

Q10: How does the IOP-lowering efficacy of this compound isopropyl compare to other prostaglandin analogues?

A11: Clinical trials have consistently shown that this compound isopropyl is less effective in lowering IOP compared to other prostaglandin analogues, particularly latanoprost. [, , , , ]

Q11: Why is this compound isopropyl considered less effective in lowering IOP than other prostaglandin analogues?

A11: Several factors might contribute to the lower efficacy of this compound isopropyl:

- Different primary outflow pathway: Unlike latanoprost, which mainly affects the uveoscleral pathway, this compound isopropyl primarily targets the TM pathway. [] The TM pathway might be inherently less responsive to drug-induced IOP reduction.

- Lower affinity for prostaglandin receptors: While this compound isopropyl was initially developed as a prostaglandin F2α analogue, studies suggest it has a lower affinity for prostaglandin receptors compared to other analogues. [, ] This weaker interaction with receptors could result in less pronounced downstream effects on outflow pathways.

- Differential effects on MMPs and TIMPs: As previously mentioned, this compound isopropyl’s unique effects on MMPs and TIMPs compared to latanoprost and bimatoprost may also play a role in its reduced efficacy. []

Q12: What types of in vitro models have been used to study this compound isopropyl?

A12: Various in vitro models have been employed to investigate the effects of this compound isopropyl, including:

- Isolated tissue preparations: Bovine and human TM and CM strips have been used to study the effects of this compound isopropyl on contractility. [, ]

- Cultured cells: Studies have utilized cultured human TM cells [, ], bovine iris tissues [], monkey ciliary muscle cells [], and rabbit corneal epithelial cells [] to investigate various aspects of this compound isopropyl's mechanism of action and potential effects on ocular tissues.

Q13: What in vivo models have been used to study this compound isopropyl?

A13: Animal models, particularly rabbits, have been extensively used to study the ocular hypotensive effects of this compound isopropyl and its impact on:

- Aqueous humor dynamics: Researchers have investigated the effects of this compound isopropyl on aqueous flow, outflow facility, and uveoscleral outflow in rabbits. []

- IOP spike following laser trabeculoplasty: Rabbit models have been used to study the effect of this compound isopropyl on ET-1 release and the subsequent IOP spike after laser trabeculoplasty. []

- ONH blood flow: The effects of this compound isopropyl on ONH blood velocity have been investigated in rabbits. []

- Photoreceptor protection: The neuroprotective potential of this compound isopropyl against light-induced damage has been studied in rats. []

Q14: What are the key findings from clinical trials investigating this compound isopropyl?

A14: Clinical trials have demonstrated that:

- This compound isopropyl effectively lowers IOP: this compound isopropyl, administered twice daily, consistently lowers IOP in patients with primary open-angle glaucoma (POAG) or ocular hypertension. [, , , , , ]

- Its efficacy is generally lower than latanoprost: While this compound isopropyl can effectively reduce IOP, its efficacy is often less pronounced compared to latanoprost. [, , ]

- It can be used as monotherapy or adjunctive therapy: this compound isopropyl has shown efficacy both as a standalone treatment and as an adjunct to beta-blockers like timolol. [, , ]

- It is generally well-tolerated: this compound isopropyl has a favorable safety profile with minimal systemic side effects. [, , , ]

Q15: What are the common side effects associated with this compound isopropyl?

A15: this compound isopropyl is generally well-tolerated, but some patients may experience mild and transient side effects, primarily ocular, such as:

- Burning or stinging upon instillation: This is a common side effect reported in clinical trials, often described as mild and transient. [, ]

- Conjunctival hyperemia: Some patients may experience mild eye redness, but this is usually temporary. []

Q16: What is the typical route of administration for this compound isopropyl?

A18: this compound isopropyl is typically administered topically as an ophthalmic solution. [, , , , , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

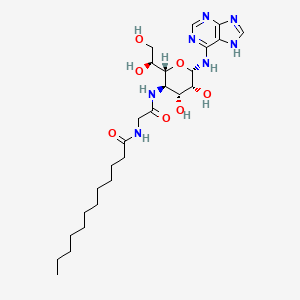

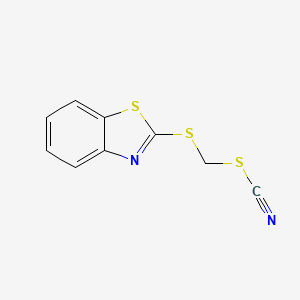

![1-[(3R)-3-(3,4-dichlorophenyl)-3-[2-(4-phenyl-1-azoniabicyclo[2.2.2]octan-1-yl)ethyl]piperidin-1-yl]-2-(3-propan-2-yloxyphenyl)ethanone chloride](/img/structure/B1681993.png)

![ethyl (5E)-5-[[2,5-dimethyl-1-[2-(trifluoromethyl)phenyl]pyrrol-3-yl]methylidene]-2-methyl-4-oxo-1H-pyrrole-3-carboxylate](/img/structure/B1681998.png)